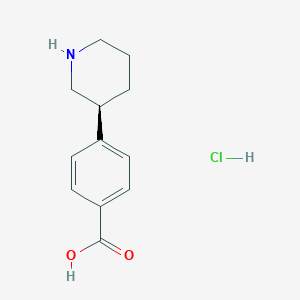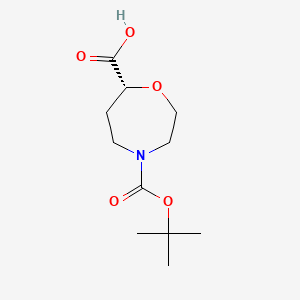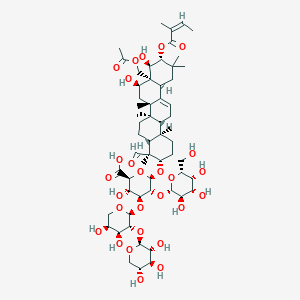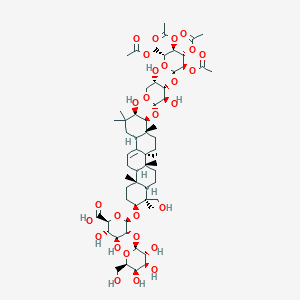![molecular formula C45H84O6 B8257644 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester CAS No. 20299-66-5](/img/structure/B8257644.png)
9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester
Overview
Description
9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester, also known as 3-(oleoyloxy)propane-1,2-diyl didodecanoate, is a complex ester compound. It is characterized by its long-chain fatty acid esters, which are derived from oleic acid and lauric acid. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester typically involves the esterification of oleic acid with glycerol, followed by the esterification of the resulting product with lauric acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as enzymatic esterification. Enzymes like lipases can be used to catalyze the esterification reactions under milder conditions, which can be advantageous in terms of energy consumption and product purity. The use of continuous flow reactors is also common in industrial production to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield peroxides, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.
Scientific Research Applications
9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: This compound is studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Research has explored its potential as a drug delivery vehicle due to its biocompatibility and ability to form stable emulsions.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes. The ester functional groups can be hydrolyzed by lipases, releasing the fatty acid components, which can then participate in various metabolic pathways. The compound’s ability to form stable emulsions also plays a role in its applications in drug delivery and cosmetics.
Comparison with Similar Compounds
Similar Compounds
- 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester
- 9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester
- 9,12-Octadecadienoic acid (9Z,12Z)-, 3-[(1-oxododecyl)oxy]-2-[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester
Uniqueness
Compared to similar compounds, 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester is unique due to its specific combination of oleic acid and lauric acid esters. This combination imparts distinct physicochemical properties, such as enhanced emulsifying ability and stability, making it particularly useful in industrial applications like cosmetics and lubricants.
Properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O6/c1-4-7-10-13-16-19-20-21-22-23-24-27-29-32-35-38-44(47)50-41-42(51-45(48)39-36-33-30-26-18-15-12-9-6-3)40-49-43(46)37-34-31-28-25-17-14-11-8-5-2/h21-22,42H,4-20,23-41H2,1-3H3/b22-21- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCSWKCDUHRCW-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315488 | |
| Record name | 1-Oleo-2,3-dilaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20299-66-5 | |
| Record name | 1-Oleo-2,3-dilaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oleo-2,3-dilaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl-](/img/structure/B8257575.png)


![methyl (2Z)-2-[(1S,13Z,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate](/img/structure/B8257608.png)
![9-Hexadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, (9Z)-](/img/structure/B8257613.png)


![1,2-Benzenediol, 3-methoxy-5-[tetrahydro-4-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-yl]-, (2alpha,4alpha,6alpha)-(-)-](/img/structure/B8257632.png)

![beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B8257659.png)


